DPPV Substrate Specificity: H-Ala-Ala-pNA versus H-Ala-pNA and Tripeptide Analogs
H-Ala-Ala-pNA is a validated substrate for dipeptidyl peptidase V (DPPV) from Aspergillus fumigatus [1]. This dipeptide structure is specifically recognized by DPPV, whereas the mono-alanine analog H-Ala-pNA is a substrate for leukotriene A4 hydrolase and PepN aminopeptidase , and the tri-alanine analog H-Ala-Ala-Ala-pNA (AAA-pNA) is cleaved by tripeptidyl-peptidase II (TPP II) and elastase [2]. The D-enantiomer of H-Ala-pNA exhibits zero activity toward leukotriene A4 hydrolase, further demonstrating the stereochemical stringency required for these substrate-enzyme interactions .
| Evidence Dimension | Enzyme target specificity |
|---|---|
| Target Compound Data | Validated DPPV substrate |
| Comparator Or Baseline | H-Ala-pNA: leukotriene A4 hydrolase and PepN substrate; H-Ala-Ala-Ala-pNA: TPP II and elastase substrate; D-Ala-pNA: no activity toward leukotriene A4 hydrolase |
| Quantified Difference | Qualitative difference in enzyme specificity; D-Ala-pNA shows 0% activity |
| Conditions | Aspergillus fumigatus DPPV assay (H-Ala-Ala-pNA); leukotriene A4 hydrolase assay (H-Ala-pNA and D-Ala-pNA); TPP II assay (AAA-pNA) |
Why This Matters
Assays employing H-Ala-Ala-pNA are not substitutable with mono- or tri-alanine pNA analogs without altering the target enzyme being measured.
- [1] GlpBio. H-Ala-Ala-pNA Product Datasheet. Substrate for dipeptidyl peptidase V (DPPV) from Aspergillus fumigatus. View Source
- [2] Eklund S, Lindås AC, Hamnevik E, Widersten M, Tomkinson B. Exploring the active site of tripeptidyl-peptidase II through studies of pH dependence of reaction kinetics. Biochimica et Biophysica Acta - Proteins and Proteomics. 2012;1824(4):561–570. View Source
